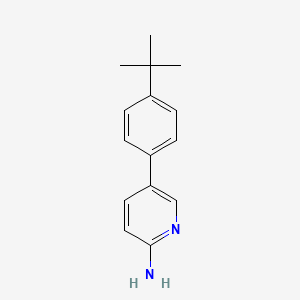

5-(4-Tert-butylphenyl)pyridin-2-amine

Description

Contextualization within Pyridine (B92270) and Phenyl Derivative Chemistry

5-(4-Tert-butylphenyl)pyridin-2-amine is fundamentally a derivative of pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom. The pyridine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The presence of the amino group at the 2-position classifies it as an aminopyridine, a class of compounds known for its diverse chemical reactivity and biological activities. Unsubstituted pyridin-2-amine itself is recognized as a potential scaffold for fluorescent probes due to its high quantum yield mdpi.com.

The molecule is also a biaryl compound, characterized by the direct bond between the pyridine ring and a phenyl ring. This phenylpyridine framework is of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as ligands in catalysis. The phenyl group is further substituted at the 4-position with a tert-butyl group. This bulky, lipophilic group can significantly influence the molecule's physical properties, such as solubility, and its interactions with biological targets by providing steric hindrance and engaging in hydrophobic interactions. The tert-butylphenyl moiety is a common feature in various biologically active molecules, including transient receptor potential vanilloid type 1 (TRPV1) antagonists nih.gov.

Significance in Contemporary Chemical and Pharmaceutical Sciences

The primary significance of 5-(4-tert-butylphenyl)pyridin-2-amine lies in its role as a key intermediate and structural motif in the development of new therapeutic agents. The aminopyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets, particularly protein kinases.

Research into related structures highlights the importance of the substituted aminopyridine framework. For instance, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, with the substituent at the aniline (B41778) para-position being crucial for potency and selectivity nih.gov. Similarly, various pyridine compounds are explored as kinase inhibitors for treating diseases like cancer google.com. The structural similarity of 5-(4-tert-butylphenyl)pyridin-2-amine to these pharmacologically active cores makes it a valuable starting point for the synthesis of compound libraries aimed at discovering new kinase inhibitors and other modulators of cellular signaling pathways.

Furthermore, the broader class of aminopyridine derivatives has been investigated for a wide range of biological activities. For example, they form the basis for drugs targeting Janus kinases (JAKs) for immune-mediated inflammatory diseases researchgate.net and pyruvate dehydrogenase kinases (PDKs) in cancer metabolism nih.gov. The specific combination of the 2-aminopyridine (B139424) and the 4-tert-butylphenyl group in one molecule provides a unique chemical scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.

| Related Structural Class | Biological Target/Application | Reference |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A and B kinase inhibitors | nih.gov |

| Pyridine derivatives | Protein kinase inhibitors (e.g., ALK) | google.com |

| Urea-based TRPV1 antagonists | TRPV1 receptor | nih.gov |

| 4-(...)-pyrimidin-2-amino derivatives | Janus kinase (JAK) inhibitors | researchgate.net |

| 1,2,4-Amino-triazine derivatives | Pyruvate dehydrogenase kinase (PDK) inhibitors | nih.gov |

Overview of Key Research Areas and Methodologies

Academic and industrial research involving 5-(4-tert-butylphenyl)pyridin-2-amine and its derivatives primarily falls into the categories of synthetic methodology, medicinal chemistry, and materials science.

Synthetic Chemistry: A key research area is the development of efficient synthetic routes to produce 5-(4-tert-butylphenyl)pyridin-2-amine and its analogs. The synthesis of such biaryl compounds often employs modern cross-coupling reactions, such as the Suzuki or Stille coupling, to form the crucial carbon-carbon bond between the pyridine and phenyl rings. Research also focuses on the functionalization of the aminopyridine core to generate diverse chemical libraries for biological screening.

Medicinal Chemistry: This is the most prominent area of research for this compound. Scientists utilize it as a molecular scaffold to design and synthesize novel compounds with potential therapeutic applications. The general methodology involves:

Design and Synthesis: Creating a series of derivatives by modifying the core structure.

Biological Evaluation: Screening these new compounds against specific biological targets, such as enzymes (e.g., kinases) or receptors, using in vitro assays.

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the chemical structure affect biological activity to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties nih.gov.

Materials Science: While less documented for this specific molecule, related phenylpyridine and aminopyridine structures are investigated for their photophysical properties. Research methodologies in this area include the synthesis of derivatives and the characterization of their fluorescent and phosphorescent properties using spectroscopic techniques mdpi.comresearchgate.net. The goal is to develop new materials for applications in sensors, imaging, and electronic devices.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-tert-butylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-15(2,3)13-7-4-11(5-8-13)12-6-9-14(16)17-10-12/h4-10H,1-3H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPLGDSJCFACQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588093 | |

| Record name | 5-(4-tert-Butylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-38-0 | |

| Record name | 5-(4-tert-Butylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-(4-Tert-butylphenyl)pyridin-2-amine

The synthesis of 5-(4-tert-butylphenyl)pyridin-2-amine can be achieved through several established routes, primarily involving palladium-catalyzed cross-coupling reactions, reduction of a corresponding nitro precursor, and multi-step linear syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of the crucial carbon-carbon bond between the pyridine (B92270) and the phenyl rings. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most prominent methods employed.

The Suzuki-Miyaura coupling typically involves the reaction of a halopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this would involve coupling 5-bromo-2-aminopyridine with 4-tert-butylphenylboronic acid. The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 37-72 | researchgate.net |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | nih.gov |

The Buchwald-Hartwig amination offers an alternative approach, creating the carbon-nitrogen bond. nih.gov This could involve the coupling of an aniline (B41778) derivative with a halopyridine. For instance, the reaction of 2-amino-5-iodopyridine (B21400) with 4-tert-butylphenylboronic acid can be facilitated by a palladium catalyst. This reaction is known for its broad substrate scope and functional group tolerance. nih.govacs.org

Reduction Reactions for Amine Formation

The formation of the 2-amino group on the pyridine ring can be effectively achieved through the reduction of a corresponding nitro compound. A common precursor for this method is 5-(4-tert-butylphenyl)-2-nitropyridine. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. chemrxiv.orgrsc.orgbeilstein-journals.org

Various reducing agents can be employed for this purpose, including catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Raney Nickel. researchgate.netrsc.orgresearchgate.netmdpi.comnih.govresearchgate.net Other methods involve the use of metal hydrides or dissolving metal reductions. rsc.orgorgsyn.org The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. rsc.org

| Reagent | Conditions | Comments | Reference(s) |

| H₂, Pd/C | Ambient or elevated pressure/temperature | Widely used, highly efficient | researchgate.net |

| SnCl₂, HCl | Acidic conditions | Classical method, good for many substrates | |

| Fe, NH₄Cl | Neutral conditions | Mild and often used for sensitive substrates | orgsyn.org |

| NaBH₄, with catalyst | Varies | Can be used for selective reductions | researchgate.net |

Multi-step Linear Synthesis Approaches

Multi-step linear syntheses provide a versatile platform for constructing the 5-(4-tert-butylphenyl)pyridin-2-amine scaffold, often starting from simpler, commercially available precursors. researchgate.netnih.govchemrxiv.orgresearchgate.net These sequences can involve a combination of the reactions mentioned above, along with other fundamental organic transformations.

One potential multi-step pathway could begin with the synthesis of a substituted pyridine ring, followed by the introduction of the 4-tert-butylphenyl group and subsequent formation of the amine. For example, starting from 2-aminonicotinonitriles, a series of reactions including Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and cyclization can lead to complex pyridine derivatives. researchgate.net

Functionalization and Derivatization Strategies

Once 5-(4-tert-butylphenyl)pyridin-2-amine is synthesized, it can be further modified to introduce additional functional groups on either the pyridine moiety or the tert-butylphenyl group.

Introduction of Additional Substituents on the Pyridine Moiety

The pyridine ring in 5-aryl-2-aminopyridines is susceptible to various functionalization reactions. Electrophilic aromatic substitution on the pyridine ring itself can be challenging due to the electron-withdrawing nature of the nitrogen atom. However, the amino group can direct electrophiles to specific positions. Direct nitration of pyridine is generally sluggish, but the presence of activating groups can facilitate the reaction. nih.gov

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of pyridines. rsc.org For instance, rhodium-catalyzed reactions can be used for the alkylation of N-aryl-2-aminopyridines with diazo compounds. rsc.org

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| N-monoalkylation | Carboxylic acid, NaBH₄ | N-alkylated aminopyridine | researchgate.net |

| C-H Alkylation | Diazo compounds, [RhCp*Cl₂]₂, AgOAc | Alkylation at the ortho position of the N-aryl group | rsc.org |

| Annulation | Alkynes, Pd(MeCN)₂Cl₂ | N-(2-pyridyl)indole formation |

Modifications of the Tert-butylphenyl Group

The tert-butylphenyl group offers several avenues for modification. The tert-butyl group itself is generally robust and can direct electrophilic substitution to the ortho and para positions of the phenyl ring. However, direct functionalization of the tert-butyl group is challenging due to the strength of the C-H bonds. chemrxiv.org Recent advances have shown that under specific catalytic conditions, such as with manganese catalysts, hydroxylation of the tert-butyl group can be achieved. chemrxiv.org

The phenyl ring can undergo typical electrophilic aromatic substitution reactions such as nitration or halogenation. For example, nitration of p-tert-butyltoluene in acetic anhydride (B1165640) has been shown to yield various nitrated products. researchgate.netresearchgate.net The presence of the bulky tert-butyl group can influence the regioselectivity of these reactions. researchgate.net

Formation of Condensed Ring Systems Incorporating the Core Structure

The 2-aminopyridine (B139424) unit within 5-(4-tert-butylphenyl)pyridin-2-amine is a key precursor for the synthesis of fused heterocyclic systems. A prominent example is the formation of imidazo[1,2-a]pyridines, a class of compounds recognized as a "drug prejudice" scaffold due to their prevalence in medicinal chemistry. rsc.org The synthesis of this fused system can be achieved through several pathways starting from a 2-aminopyridine substrate.

The classical method for forming the imidazo[1,2-a]pyridine (B132010) skeleton involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.org More contemporary methods include catalyst-free cascade reactions with reagents like 1-bromo-2-phenylacetylene organic-chemistry.org and copper-catalyzed aerobic oxidative reactions with acetophenones. organic-chemistry.org Furthermore, multicomponent reactions (MCRs) offer an efficient route. For instance, the reaction of a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by scandium triflate, can produce 3-aminoimidazo[1,2-a]pyridine derivatives in a single step. bio-conferences.org These methodologies are broadly applicable and can be used to construct a variety of substituted imidazo[1,2-a]pyridines by varying the reaction partners.

The table below illustrates various reagents that can be reacted with a generic 2-aminopyridine core, such as that in 5-(4-tert-butylphenyl)pyridin-2-amine, to form different condensed ring systems.

| Reagent(s) | Resulting Condensed System | Reaction Type |

| α-Haloketone (e.g., Bromoacetaldehyde) | Imidazo[1,2-a]pyridine | Tschitschibabin reaction bio-conferences.org |

| Ketone (e.g., Acetophenone) + Oxidant | Imidazo[1,2-a]pyridine | Aerobic Oxidative Cyclization organic-chemistry.org |

| Aldehyde + Isocyanide | 3-Aminoimidazo[1,2-a]pyridine | Multicomponent Reaction (Groebke-Blackburn-Bienaymé) bio-conferences.orgorganic-chemistry.org |

| Nitroolefin | 3-Unsubstituted Imidazo[1,2-a]pyridine | Tandem Coupling bio-conferences.org |

| β-Keto ester + CBr₄ | Substituted Imidazo[1,2-a]pyridine | Oxidative C-N Bond Formation organic-chemistry.org |

These reactions underscore the utility of the 2-aminopyridine scaffold in generating structural diversity. For example, reacting 5-(4-tert-butylphenyl)pyridin-2-amine with bromoacetaldehyde (B98955) would yield 6-(4-tert-butylphenyl)imidazo[1,2-a]pyridine, demonstrating the direct incorporation of the parent structure into a more complex, fused heterocyclic system.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itrsc.org In the context of synthesizing pyridine derivatives like 5-(4-tert-butylphenyl)pyridin-2-amine, several green strategies have been developed to improve sustainability.

One of the most effective green approaches is the use of one-pot multicomponent reactions (MCRs). bohrium.comresearchgate.net MCRs are advantageous because they combine multiple reaction steps into a single operation, which minimizes solvent usage, reduces waste, and saves energy and time. bohrium.com The synthesis of substituted pyridines can be achieved via four-component reactions involving, for example, an aldehyde, an active methylene (B1212753) compound, an acetophenone (B1666503) derivative, and an ammonium (B1175870) salt. nih.govacs.org

Microwave-assisted synthesis has also been recognized as a significant tool in green chemistry. acs.org When applied to pyridine synthesis, microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.govacs.org

Furthermore, the development of solvent-free reaction conditions represents another key green methodology. The Hantzsch pyridine synthesis, a type of MCR, can be efficiently carried out under solvent-free conditions at room temperature using a catalyst like ceric ammonium nitrate (B79036) (CAN), offering benefits such as simplicity, good yields, and easy workup. royalsocietypublishing.org

The following table provides a comparative overview of conventional versus green approaches for pyridine synthesis.

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Methodology | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) bohrium.comresearchgate.net |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation (short reaction times) nih.govacs.org |

| Solvents | Often requires large volumes of hazardous organic solvents | Solvent-free conditions or use of green solvents (e.g., ethanol, water) nih.govroyalsocietypublishing.org |

| Efficiency | Lower overall yields, more waste generated | High yields, high atom economy, minimal waste bohrium.comacs.org |

| Catalyst | Stoichiometric reagents, harsh acids/bases | Recyclable or low-toxicity catalysts (e.g., CAN, GO) royalsocietypublishing.orgacs.org |

These green approaches are directly applicable to the synthesis of 5-(4-tert-butylphenyl)pyridin-2-amine and its derivatives, offering more sustainable and efficient alternatives to traditional synthetic routes.

Stereoselective Synthesis Approaches

While 5-(4-tert-butylphenyl)pyridin-2-amine is an achiral molecule, it serves as a valuable starting material for stereoselective syntheses that introduce chirality, leading to the formation of enantioenriched products. These approaches are critical for applications in medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity.

A primary strategy for introducing chirality is through the asymmetric transformation of the pyridine ring itself. Catalytic dearomatization reactions are a powerful method for converting flat, aromatic pyridines into chiral, partially hydrogenated derivatives such as dihydropyridines. researchgate.net For example, a chiral N-heterocyclic carbene (NHC) can catalyze the dearomatization of a pyridinium (B92312) salt to yield a chiral 1,4-dihydropyridine (B1200194) with high enantiomeric excess. researchgate.net Similarly, Brønsted acid-enhanced dearomatization catalyzed by a copper complex can produce chiral dihydropyridines in excellent yields and enantioselectivities. researchgate.net

Another approach involves leveraging the existing functional groups of the molecule to control the stereochemical outcome of a reaction. The 2-amino group can be used to attach chiral auxiliaries, which direct subsequent transformations to occur stereoselectively. After the desired chiral center is created, the auxiliary can be removed. numberanalytics.com

Furthermore, the synthesis of condensed ring systems, as discussed in section 2.2.3, can be performed stereoselectively. If one of the reactants in a Pictet-Spengler type reaction or a multicomponent reaction is chiral, the resulting fused product can be formed as a single enantiomer or diastereomer. nih.gov The use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes with chiral ligands, can also induce high stereoselectivity in cyclization reactions. researchgate.netacs.org For instance, cobalt-catalyzed asymmetric [2+2+2] cycloadditions of diynes and nitriles provide a direct route to axially-chiral 2-arylpyridines. acs.org

Key stereoselective strategies include:

Catalytic Asymmetric Dearomatization: Conversion of the pyridine ring to a chiral dihydropyridine (B1217469) using a chiral catalyst. researchgate.net

Use of Chiral Auxiliaries: Temporary attachment of a chiral group to the amine functionality to direct a stereoselective reaction. numberanalytics.com

Asymmetric Cycloaddition: Employing chiral catalysts or reactants in reactions like the [2+2+2] cycloaddition to build chiral pyridine-containing structures. researchgate.netacs.org

Substrate-Controlled Diastereoselective Reactions: Reacting the aminopyridine with a chiral reagent to form a chiral condensed ring system where the stereochemistry of the reactant dictates the stereochemistry of the product. nih.gov

These methods enable the transformation of the achiral 5-(4-tert-butylphenyl)pyridin-2-amine scaffold into complex, three-dimensional chiral molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

The precise structure of 5-(4-tert-butylphenyl)pyridin-2-amine is unequivocally established through a combination of advanced spectroscopic techniques. NMR and IR spectroscopy are fundamental tools in this process, offering detailed insights into the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the position of each atom can be accurately determined.

The ¹H NMR spectrum of 5-(4-tert-butylphenyl)pyridin-2-amine presents a series of distinct signals corresponding to the different types of protons in the molecule. The signals from the aromatic protons on the pyridine (B92270) and phenyl rings typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents.

The protons on the pyridine ring exhibit characteristic coupling patterns. For a 2,5-disubstituted pyridine, the proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 4 (H-4). The H-4 proton would in turn appear as a doublet of doublets, being coupled to both H-3 and H-6. The proton at position 6 (H-6) would also be a doublet, coupled to H-4. The amino group protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on factors such as solvent and concentration.

The protons of the 4-tert-butylphenyl group also give rise to characteristic signals. The four aromatic protons on this ring system, being in a para-substituted pattern, will appear as two distinct doublets, each integrating to two protons. The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the upfield region of the spectrum, typically around δ 1.3 ppm.

Table 1: Hypothetical ¹H NMR Data for 5-(4-tert-butylphenyl)pyridin-2-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Pyridine H-6 |

| ~7.7 | dd | 1H | Pyridine H-4 |

| ~7.4 | d | 2H | Phenyl H-2', H-6' |

| ~7.3 | d | 2H | Phenyl H-3', H-5' |

| ~6.6 | d | 1H | Pyridine H-3 |

| ~4.5 | br s | 2H | -NH₂ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Note: This is a hypothetical data table based on known chemical shift ranges and splitting patterns for similar structures. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In 5-(4-tert-butylphenyl)pyridin-2-amine, one would expect to see signals for the five carbons of the pyridine ring, the six carbons of the phenyl ring, and the two types of carbons in the tert-butyl group.

The carbon attached to the amino group (C-2 of the pyridine ring) is typically shielded and appears at a lower chemical shift compared to the other pyridine carbons. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the phenyl ring will also have characteristic chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for 5-(4-tert-butylphenyl)pyridin-2-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Pyridine C-2 |

| ~150 | Phenyl C-4' |

| ~148 | Pyridine C-6 |

| ~136 | Pyridine C-4 |

| ~134 | Phenyl C-1' |

| ~126 | Phenyl C-2', C-6' |

| ~125 | Phenyl C-3', C-5' |

| ~120 | Pyridine C-5 |

| ~108 | Pyridine C-3 |

| ~34 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual values may vary.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons within the pyridine and phenyl rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the pyridine and phenyl rings and for assigning quaternary carbon signals.

The chemical shifts of protons, especially those involved in hydrogen bonding like the amino protons, can be significantly affected by the choice of solvent. rsc.org In protic solvents, such as D₂O or methanol-d₄, the amino protons can exchange with the deuterium (B1214612) of the solvent, leading to a broadening or disappearance of their signal. The use of different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) can cause shifts in the positions of the aromatic and amino protons due to varying degrees of solvent-solute interactions and hydrogen bonding. rsc.org These solvent-induced shifts can provide further evidence for the assignment of specific proton signals. Studies on related aminopyridine compounds have shown that hydrogen bonding plays a crucial role in their spectroscopic properties. uobasrah.edu.iqnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 5-(4-tert-butylphenyl)pyridin-2-amine would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

N-H Stretching: As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the -NH₂ group. ijeijournal.comresearchgate.net

C-H Stretching: The spectrum will also feature C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl group) appear just below 3000 cm⁻¹. nih.gov

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds in the pyridine ring will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually results in a band around 1600 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-NH₂) is expected in the region of 1335-1250 cm⁻¹. researchgate.net

The presence and position of these bands provide confirmatory evidence for the presence of the amino group, the pyridine ring, and the substituted phenyl ring. The broadening of the N-H stretching bands can also indicate the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions. uobasrah.edu.iq

Table 3: Characteristic IR Absorption Bands for 5-(4-tert-butylphenyl)pyridin-2-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (tert-butyl) |

| 1600-1450 | C=C and C=N Stretch | Aromatic/Pyridine Ring |

| ~1600 | N-H Bend (Scissoring) | Primary Amine |

| 1335-1250 | C-N Stretch | Aromatic Amine |

Note: This table presents typical ranges for the specified functional groups.

Raman Spectroscopy

Raman spectroscopy, a technique sensitive to molecular vibrations, offers a characteristic fingerprint for 5-(4-tert-butylphenyl)pyridin-2-amine. While a specific, publicly available Raman spectrum for this exact compound is not readily found in the literature, the expected spectral features can be inferred from the analysis of its constituent functional groups, such as tert-butylbenzene (B1681246) and aminopyridine moieties. researchgate.net

Key expected Raman bands would include:

Pyridine Ring Vibrations: The pyridine ring would exhibit a series of characteristic bands. The ring stretching modes are typically observed in the 1600-1400 cm⁻¹ region.

Tert-Butyl Group Vibrations: The tert-butyl group has distinct vibrational modes, including symmetric and asymmetric C-H stretching and bending vibrations. A prominent feature is the symmetric deformation of the methyl groups, often referred to as the "umbrella" mode, which gives a strong and characteristic band.

Amino Group Vibrations: The N-H stretching vibrations of the primary amine group are expected in the 3400-3200 cm⁻¹ region. The N-H bending (scissoring) mode typically appears around 1600 cm⁻¹.

C-N and C-C Stretching Vibrations: Vibrations corresponding to the C-N bond of the amine and the C-C bond linking the phenyl and pyridyl rings would also be present, contributing to the fingerprint region of the spectrum.

Interactive Table: Expected Raman Active Bands for 5-(4-tert-butylphenyl)pyridin-2-amine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3200 | Amino |

| Aromatic C-H Stretch | 3100-3000 | Pyridine, Phenyl |

| Aliphatic C-H Stretch | 3000-2850 | tert-Butyl |

| Pyridine Ring Stretch | 1600-1400 | Pyridine |

| N-H Bend | ~1600 | Amino |

| Phenyl Ring Stretch | 1600-1450 | Phenyl |

| CH₃ Umbrella Mode | ~1370 | tert-Butyl |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 5-(4-tert-butylphenyl)pyridin-2-amine, with a molecular formula of C₁₅H₁₈N₂, the expected exact mass would be approximately 226.1470 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226. The fragmentation of this molecule is expected to follow pathways characteristic of aromatic amines and compounds containing a tert-butyl group. libretexts.orgpearson.com

Key fragmentation pathways would likely include:

Loss of a Methyl Radical (CH₃•): The tert-butyl group is prone to fragmentation. A common fragmentation is the loss of a methyl radical to form a stable tertiary carbocation, resulting in a prominent peak at m/z 211 (M-15). This is often the base peak in the mass spectra of tert-butyl substituted aromatic compounds. researchgate.net

Loss of the Amino Group (NH₂•): Cleavage of the C-NH₂ bond could lead to a fragment at m/z 210 (M-16).

Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 mass units).

Interactive Table: Predicted Mass Spectrometry Fragmentation for 5-(4-tert-butylphenyl)pyridin-2-amine

| m/z | Proposed Fragment | Fragmentation Pathway |

| 226 | [C₁₅H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 211 | [C₁₄H₁₅N₂]⁺ | Loss of CH₃• from tert-butyl group |

| 196 | [C₁₃H₁₂N₂]⁺ | Loss of C₂H₆ from tert-butyl group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for 5-(4-tert-butylphenyl)pyridin-2-amine is not publicly documented, insights into its solid-state structure can be gained from crystallographic data of analogous molecules, such as other substituted pyridines and compounds with tert-butylphenyl groups. nih.govresearchgate.net

The crystal packing of 5-(4-tert-butylphenyl)pyridin-2-amine would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The primary amine group is a key hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This would likely lead to the formation of N-H···N hydrogen bonds, which could link molecules into chains or dimers. nih.gov

π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) suggests that π-π stacking interactions could play a significant role in the crystal packing. These interactions would involve the face-to-face arrangement of the aromatic rings of adjacent molecules.

The conformation of the molecule in the crystalline state would be determined by the balance of intramolecular steric effects and intermolecular packing forces. ethz.ch

A key conformational feature is the dihedral angle between the pyridine and phenyl rings. Due to steric hindrance between the ortho-hydrogens of the two rings, it is expected that the molecule would adopt a non-planar conformation, with the two rings being twisted relative to each other. The exact dihedral angle would be a compromise to minimize steric repulsion while maximizing favorable intermolecular interactions within the crystal lattice. The tert-butyl group, due to its size, would also influence the local conformation and how the molecule packs in the solid state. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic characteristics and geometric parameters of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry and electronic properties of molecules. For 5-(4-Tert-butylphenyl)pyridin-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the most stable three-dimensional conformation by minimizing the total energy of the molecule. nih.govresearchgate.net

This optimization process yields crucial structural parameters. While specific experimental values for this exact molecule are not detailed in the available literature, a DFT study would typically compute the following:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-H).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-N-C, C-C-H).

These parameters are fundamental for understanding the molecule's stability and steric profile.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.commdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is associated with the ionization potential. For 5-(4-Tert-butylphenyl)pyridin-2-amine, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the aminopyridine ring.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity. The LUMO is typically located on the electron-deficient regions.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scirp.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited, which is relevant for predicting intramolecular charge transfer (ICT). scirp.org In molecules with donor-acceptor character, this gap can indicate the potential for charge transfer upon electronic excitation.

Analysis of the FMOs for 5-(4-Tert-butylphenyl)pyridin-2-amine would reveal the distribution of electron density and identify the regions most likely to be involved in chemical reactions.

Below is a conceptual data table illustrating the type of information generated from a HOMO-LUMO analysis.

| Parameter | Description | Conceptual Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Calculated in eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Calculated in eV) |

| Energy Gap (ΔE) | ELUMO - EHOMO | (Calculated in eV) |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netmdpi.com It is plotted on the surface of the molecule's electron density and uses a color scale to indicate different electrostatic potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are prone to electrophilic attack and are associated with lone pairs of electrons, such as on the nitrogen atom of the pyridine (B92270) ring and the amine group.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These regions, often found around hydrogen atoms (especially the amine hydrogens), are susceptible to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For 5-(4-Tert-butylphenyl)pyridin-2-amine, an MEP map would highlight the nucleophilic character of the nitrogen atoms and the electrophilic nature of the amine hydrogens, providing a guide to its intermolecular interaction patterns.

Organic molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and materials science. nih.gov Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are considered promising NLO materials. The presence of the electron-donating amine group and the π-conjugated system in 5-(4-Tert-butylphenyl)pyridin-2-amine suggests it could possess NLO properties, which can be quantified through DFT calculations.

A typical computational output for NLO properties would include:

| NLO Parameter | Description | Conceptual Value |

| αtotal (esu) | Total molecular polarizability | (Calculated Value) |

| βtotal (esu) | First-order hyperpolarizability | (Calculated Value) |

Molecular Dynamics Simulations

While quantum calculations focus on the static, minimum-energy state of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the motion of atoms and molecules based on classical mechanics, providing insights into dynamic processes.

For 5-(4-Tert-butylphenyl)pyridin-2-amine, MD simulations could be used to:

Analyze Conformational Flexibility: Study the rotation around the single bond connecting the pyridine and phenyl rings to understand the molecule's flexibility and preferred conformations in different environments.

Simulate Solvent Effects: Model the interaction of the molecule with solvent molecules (e.g., water, ethanol) to understand its solvation shell and behavior in solution.

Investigate Interactions with Biological Targets: If the molecule is being studied as a potential drug candidate, MD simulations can model its binding to a target protein, providing information on binding stability and key intermolecular interactions. While no specific MD studies on this compound were found, research on related structures like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has utilized this technique to explore interactions with biological targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., steric, electronic, lipophilic), QSAR models can predict the activity of new, unsynthesized compounds.

While a specific QSAR model for 5-(4-Tert-butylphenyl)pyridin-2-amine was not identified, studies have been performed on the broader class of 5-substituted (arylmethylene) pyridin-2-amine derivatives to correlate their structural features with antifungal activity. researchgate.net Such a study would typically involve:

Data Set Collection: Assembling a series of related compounds with measured biological activity.

Descriptor Calculation: Computing various physicochemical properties for each molecule.

Model Development: Using statistical methods to build an equation that links the descriptors to the activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

A QSAR study could help in designing more potent analogs of 5-(4-Tert-butylphenyl)pyridin-2-amine by identifying the key structural features that influence its biological effects. nih.goviaea.org

Molecular Docking and Protein-Ligand Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking or protein-ligand interaction studies for the compound 5-(4-Tert-butylphenyl)pyridin-2-amine . While computational research, including molecular docking, has been conducted on various related pyridine derivatives and compounds containing the tert-butylphenyl moiety to investigate their potential as therapeutic agents, no such detailed analyses have been published for this particular molecule.

Research in this area often involves the use of in silico methods to predict the binding affinity and interaction patterns of a ligand with the active site of a target protein. These studies can provide valuable insights into the potential biological activity of a compound. For instance, studies on other substituted pyridines have explored their interactions with targets such as kinases, G-protein coupled receptors, and various enzymes. However, without specific studies on 5-(4-Tert-butylphenyl)pyridin-2-amine , any discussion of its protein-ligand interactions would be speculative.

Detailed Research Findings

There are no specific research findings available in the public domain regarding the molecular docking of 5-(4-Tert-butylphenyl)pyridin-2-amine against any protein target.

Data Tables

As no molecular docking studies have been published, data tables detailing binding energies, inhibition constants (Ki), or specific amino acid interactions for 5-(4-Tert-butylphenyl)pyridin-2-amine cannot be provided.

Investigation of Structure Activity Relationships Sar for Derivatives

Impact of Substituent Modifications on Biological Activity

The core scaffold of 5-(4-tert-butylphenyl)pyridin-2-amine offers three primary sites for modification: the pyridine (B92270) ring, the phenyl ring, and the 2-amino group. Alterations at each of these positions have been shown to significantly influence the compound's interaction with biological systems.

The pyridine ring is a key structural component, and its substitution pattern can dramatically alter a compound's biological profile. In studies of analogous heterocyclic compounds, the introduction of different substituents on the pyridine ring has been shown to modulate affinity, efficacy, and selectivity for biological targets. nih.govcarewellpharma.in For example, in research on epibatidine (B1211577) analogs, which also feature a pyridine ring, substitutions with groups like fluoro or bromo led to significant variations in binding affinity for different nicotinic receptor subtypes. nih.gov The position of the nitrogen atom within the heterocyclic ring is also crucial; replacing a phenyl ring with a pyridyl group has been shown to improve physicochemical properties and potency in certain classes of anti-tuberculosis agents. acs.org This suggests that the nitrogen atom's ability to form hydrogen bonds is a key determinant of activity. nih.gov The introduction of groups that can act as hydrogen bond donors or acceptors, such as -OH or -OCH₃, has been noted to enhance the antiproliferative activity of some pyridine derivatives. carewellpharma.in

Substitutions on the phenyl ring, particularly at the para-position, play a significant role in determining the biological activity of this class of compounds. The tert-butyl group on the parent compound is a large, lipophilic substituent that significantly influences the molecule's properties.

Table 1: Impact of Phenyl Ring Modifications on Biological Activity in Analogous Systems

| Original Group/Compound | Modification | Observed Effect on Activity | Reference |

| Phenyl Ring | Increased lipophilicity | General trend of improved potency | patsnap.com |

| 2,5-dimethoxy-phenylpiperidine | Deletion of methoxy (B1213986) groups | Detrimental to agonist activity | ijpsjournal.com |

| Naphthalene Moiety | Replacement with Benzene (B151609) | Abolished inhibitory effects | unimi.it |

| Phenyl Ring | Addition of 4'-lipophilic substituent | Increased agonist potency | ijpsjournal.com |

The 2-amino group is a critical functional group that can be readily modified to alter a compound's properties. Modifications such as acylation, alkylation, or formation of imines can have profound effects on biological activity. For example, converting the primary amine to an amide has been a successful strategy in related heterocyclic compounds. In one study, novel amide derivatives of a 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized, with some showing potent cytotoxic activity against cancer cell lines. youtube.com Similarly, reacting the amino group of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones to form imines resulted in derivatives with moderate antimicrobial activity. mdpi.com

Prodrug strategies often target the amine group to improve pharmacokinetic properties. nih.gov The amino group can be temporarily masked, for instance as a carbamate, which can be cleaved in vivo to release the active parent drug. nih.gov In other contexts, such as aminoglycoside antibiotics, modifying a key amino group or converting it to a formamido or ureido group can result in parent-like activity, although sometimes with reduced selectivity. nih.gov

Table 2: Examples of Amine Group Modifications and Their Biological Consequences

| Modification Type | Resulting Functional Group | Biological Outcome | Reference |

| Acylation | Amide | Potent cytotoxicity in cancer cell lines | youtube.com |

| Reaction with Ketone | Imine | Moderate antimicrobial activity | mdpi.com |

| Conversion to Formamide | Formamido | Parent-like activity, but potential for reduced selectivity | nih.gov |

| Prodrug Approach | Carbamate | Masked amine for improved pharmacokinetics | nih.gov |

Conformational Analysis and its Influence on Activity

Studies on structurally similar bi-aryl compounds, such as 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine, have utilized computational methods like potential energy surface scans to identify the most stable conformers. nih.gov Such analyses reveal that even small energy differences can favor a specific conformation that is optimal for target binding. nih.gov The introduction of bulky substituents can induce steric clashes that force a twist in the molecular conformation. nih.gov For example, substitutions on adjacent rings in some pyrimidine (B1678525) inhibitors cause a non-planar twist between the ring systems. nih.gov This alteration of the molecule's shape can dramatically change its SAR profile. A twisted, non-planar conformation might be less favorable for one target but could be better accommodated by a different target with a more flexible binding pocket, thereby influencing selectivity. nih.gov Intramolecular hydrogen bonds can also play a role in stabilizing a particular conformation, as seen in some tetrahydropyridine (B1245486) derivatives where such bonds lead to a "flatted boat" conformation. wikipedia.org

Stereochemical Considerations in SAR

Stereochemistry is a critical aspect of drug design, as the spatial arrangement of atoms can lead to enantiomers (non-superimposable mirror images) that have vastly different biological activities. patsnap.comnih.gov While the parent compound 5-(4-tert-butylphenyl)pyridin-2-amine is achiral, the introduction of chiral centers through derivatization necessitates an evaluation of the individual stereoisomers.

The two enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, selectivity, and toxicity). nih.gov Biological systems, being inherently chiral, often interact preferentially with one enantiomer over the other. nih.govnih.gov This has been demonstrated in chiral aminopyridine derivatives. In a study of novel chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, the (R)-enantiomers displayed significantly greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts. unimi.itnih.gov Similarly, when investigating chiral 2-methyl-5,6,7,8-tetrahydroquinoline-based compounds for antiproliferative activity, synthesizing and testing pure enantiomers was essential to understand how stereochemistry impacts the biological effect. wikipedia.org The classic example of the alkaloid coniine, a simple piperidine, shows that the (R)-enantiomer is more biologically active and toxic than the (S)-enantiomer. These examples underscore the principle that for any chiral derivative of 5-(4-tert-butylphenyl)pyridin-2-amine, the biological activity of the racemate may not represent the full potential or liability of its individual enantiomers.

Mechanistic Studies of Biological Interactions Pre Clinical Focus

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. For pyridine (B92270) derivatives, this often involves targeting key enzymes in pathological processes.

The initial step in developing an enzyme-inhibiting drug is the identification and validation of a specific enzyme target. For compounds structurally analogous to 5-(4-tert-butylphenyl)pyridin-2-amine, such as those with a phenyl-heterocycle-amine core, various enzymes have been identified as potential targets. For instance, in the development of novel anticancer agents, a series of 5-phenylthiazol-2-amine (B1207395) derivatives were identified as potent inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). nih.gov This kinase was validated as a target due to its role in the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival. nih.gov Another common target for anticancer compounds is tubulin, where inhibition disrupts microtubule formation and halts cell division. idrblab.net

The validation process involves confirming that inhibiting the target enzyme produces the desired therapeutic effect. This is often demonstrated by correlating the enzyme inhibition potency with cellular effects, such as the suppression of cancer cell growth. nih.gov

Table 1: Examples of Enzyme Targets and Inhibitor Potency for Structurally Related Compounds

| Target Enzyme | Inhibitor Example | Potency (IC₅₀/Kᵢ) | Therapeutic Area |

|---|---|---|---|

| PI4KIIIβ | 5-Phenylthiazol-2-amine derivative (Compound 16) | IC₅₀ = 3.6 nM | Oncology |

| Tubulin beta | DOLASTATIN-10 | IC₅₀ = 0.5 nM | Oncology |

| Tubulin beta | Vindesine | Kᵢ = 0.110 µM | Oncology |

| α-Glucosidase | Methyl phenyl-substituted 1,2,4-triazole | IC₅₀ = 36.74 µM | Diabetes |

| Acetylcholinesterase (AChE) | Methyl phenyl-substituted 1,2,4-triazole | IC₅₀ = 0.73 µM | Alzheimer's Disease |

This table presents illustrative data from various studies on enzyme inhibition to demonstrate how potency is reported for different targets. IC₅₀ represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while Kᵢ is the inhibition constant.

Once a target is identified, kinetic studies are performed to understand the nature of the inhibition. These analyses determine whether an inhibitor binds reversibly or irreversibly and reveal its mechanism of action (e.g., competitive, non-competitive, or mixed). nih.govmdpi.com

Reversible inhibitors bind to an enzyme via non-covalent bonds, and their effect can be reversed, often by simple dilution. nih.gov In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme. researchgate.net The type of inhibition is crucial; for example, competitive inhibitors bind to the same active site as the natural substrate. nih.gov Key parameters determined in these studies include the inhibition constant (Kᵢ), which measures the inhibitor's binding affinity, and the half-maximal inhibitory concentration (IC₅₀). nih.gov Techniques such as constructing dose-response curves and performing rapid dilution experiments are standard methods to assess these properties. nih.gov

Table 2: Characteristics of Different Enzyme Inhibition Types

| Inhibition Type | Description | Effect on Kinetic Parameters |

|---|---|---|

| Reversible | ||

| Competitive | Inhibitor binds only to the free enzyme's active site. | Increases apparent Kₘ; Vₘₐₓ is unchanged. |

| Non-competitive | Inhibitor binds to both free enzyme and enzyme-substrate complex at a site other than the active site. | Decreases Vₘₐₓ; Kₘ is unchanged. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases both apparent Kₘ and Vₘₐₓ. |

| Mixed | Inhibitor binds to both free enzyme and enzyme-substrate complex with different affinities. | Alters both apparent Kₘ and Vₘₐₓ. |

| Irreversible | Inhibitor covalently binds to the enzyme, permanently inactivating it. | Vₘₐₓ is progressively reduced over time. |

This table summarizes the fundamental types of enzyme inhibition and their impact on the Michaelis-Menten kinetic parameters, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).

Cellular Pathway Modulation (e.g., cell cycle progression, apoptosis)

Beyond direct enzyme inhibition, mechanistic studies investigate how a compound affects broader cellular processes. For anticancer agents, this includes evaluating their impact on cell cycle progression and their ability to induce programmed cell death (apoptosis). Structurally similar compounds, specifically 5-phenylthiazol-2-amine derivatives, have been shown to modulate the critical PI3K/AKT signaling pathway. nih.gov Inhibition of this pathway by these compounds leads to significant downstream consequences, including the induction of apoptosis and autophagy, and causes the cell cycle to arrest in the G2/M phase, thereby preventing cancer cells from dividing. nih.gov These effects are hallmarks of effective cancer therapies, which often work by overcoming the resistance to cell death that cancer cells have acquired. nih.govnih.gov

Receptor Binding and Activation Studies (e.g., CFTR potentiation)

Another major mechanism of drug action is interaction with cellular receptors. Compounds can act as agonists (activators) or antagonists (blockers) of these receptors. For heterocyclic compounds like pyrimidines, which are structurally related to pyridines, antagonism of endothelin receptors has been a successful therapeutic strategy. researchgate.net Receptor binding studies, often using radiolabeled ligands in binding assays, are employed to quantify a compound's affinity for a specific receptor. researchgate.net These studies determine whether a compound can effectively compete with the natural ligand and modulate receptor activity. While specific receptor binding data for 5-(4-tert-butylphenyl)pyridin-2-amine is not detailed in the available literature, this remains a key area of investigation for compounds with similar structural motifs.

In Vitro Efficacy against Microorganisms (e.g., antibacterial, antifungal)

Pyridine derivatives have a long history as effective antimicrobial agents. nih.gov In vitro studies are conducted to determine a compound's efficacy against a panel of clinically relevant bacteria and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov Studies on 2-amino-4-chloropyridine (B16104) derivatives, which share the 2-aminopyridine (B139424) core, have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net Some compounds in this class also exhibit antifungal activity against species like Candida albicans and Aspergillus niger. researchgate.net The mechanism for some related nitrogen-containing heterocycles has been identified as the disruption of the bacterial cell membrane. nih.gov

Table 3: In Vitro Antimicrobial Activity of Representative 2-Aminopyridine Derivatives

| Compound Derivative | S. aureus (MIC µg/mL) | B. cereus (MIC µg/mL) | E. coli (MIC µg/mL) | A. niger (MIC µg/mL) | C. albicans (MIC µg/mL) |

|---|---|---|---|---|---|

| N-(4-chlorobenzylidene)-4-chloropyridin-2-amine | 12.5 | 12.5 | 25 | 25 | 12.5 |

| N-(4-bromobenzylidene)-4-chloropyridin-2-amine | 12.5 | 25 | 25 | 12.5 | 12.5 |

| N-(4-fluorobenzylidene)-4-chloropyridin-2-amine | 12.5 | 12.5 | 12.5 | 25 | 25 |

This table shows the Minimum Inhibitory Concentration (MIC) values for selected 2-aminopyridine derivatives against various microorganisms, illustrating their potential as broad-spectrum antimicrobial agents. Data sourced from a study on 2-amino-4-chloropyridine derivatives. researchgate.net

In Vivo Pre-clinical Efficacy in Animal Models (e.g., tumor xenografts, neuropathic pain models)

Following promising in vitro results, pre-clinical efficacy is assessed in live animal models of human diseases. youtube.com These studies are critical for evaluating a compound's therapeutic effect in a complex biological system. For anticancer research, a widely used method is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. nih.gov The efficacy of 5-phenylthiazol-2-amine derivatives, for example, was confirmed in a small cell lung cancer (H446) xenograft model, where the compounds demonstrated significant antitumor activity. nih.gov For infectious diseases, acute infection models in rodents are used to test a compound's ability to control or clear a pathogen, such as in murine models of Leishmaniasis. mdpi.comtranspharmlab.com These in vivo studies provide essential data on a compound's potential effectiveness in a real-world therapeutic context. youtube.com

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the field of OLEDs, the performance and efficiency of a device are critically dependent on the properties of the materials used in its various layers, including the hole transport layer (HTL), electron transport layer (ETL), and emissive layer (EML). Pyridine-based molecules are recognized for their utility in these applications due to their favorable electronic and thermal properties.

Pyridine (B92270) derivatives are considered suitable candidates for electron transport materials (ETMs) in OLEDs. psu.edu Their function is to facilitate the efficient movement of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. Ideal ETMs should possess high electron mobility and a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level to ensure a low barrier for electron injection. mdpi.com

For compounds like 5-(4-tert-butylphenyl)pyridin-2-amine, the electron-deficient nature of the pyridine ring is the key feature that promotes electron transport. The position of the nitrogen atom in the pyridine ring influences the LUMO energy level, which in turn affects electron-injection and hole-blocking properties. mdpi.com Studies on various pyridine-containing molecules have demonstrated electron mobilities in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹, a benchmark for effective ETMs. mdpi.com The tert-butyl group contributes to forming stable amorphous films, preventing crystallization that can degrade device performance over time. While direct experimental data on the electron mobility of 5-(4-tert-butylphenyl)pyridin-2-amine is not extensively reported, its structural components suggest a strong potential for use as an ETM in OLED architectures.

An essential function of the electron transport layer is often to confine charge recombination to the emissive layer by blocking the passage of holes from the anode side. This hole-blocking capability prevents excitons from being quenched at the ETL/cathode interface, thereby enhancing device efficiency. Materials with a deep Highest Occupied Molecular Orbital (HOMO) energy level are effective at blocking holes. psu.edu

Pyridine-based materials are known to possess deep HOMO levels, a characteristic that makes them excellent hole blockers. psu.edu The strategic placement of aromatic π-conjugated moieties around the pyridine core allows for the tuning of these energy levels. psu.edu In 5-(4-tert-butylphenyl)pyridin-2-amine, the combination of the pyridine ring and the phenyl group would contribute to a high triplet energy, which is crucial for preventing exciton (B1674681) quenching in phosphorescent OLEDs (PhOLEDs). psu.edursc.org This property ensures that the energy from recombining charge carriers is efficiently transferred to the light-emitting dopants. rsc.org

The inherent photophysical properties of organic molecules are central to their use as emitters in OLEDs. Aminopyridine derivatives, in particular, have been investigated for their fluorescent properties. nih.gov Unsubstituted pyridin-2-amine is known to have a potentially high quantum yield, making its derivatives promising scaffolds for fluorescent materials. nih.gov

Studies on related aminopyridine compounds show that they can be efficient blue emitters. researchgate.net The fluorescence characteristics, including absorption and emission wavelengths and quantum yield, are influenced by substituents on the pyridine and amine groups. For instance, a study on diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate reported an emission wavelength of 480 nm with a quantum yield of 0.34. nih.gov Another investigation on a furopyridine derivative incorporating the 4-(tert-butyl)phenyl moiety also noted significant fluorescent properties. nih.gov While specific emission spectra and quantum yield data for 5-(4-Tert-butylphenyl)pyridin-2-amine are not widely available, the general characteristics of the aminopyridine scaffold suggest it likely possesses useful luminescent properties, potentially in the blue region of the spectrum.

Table 1: Photophysical Properties of Related Aminopyridine Compounds

| Compound Name | Absorption Max (λA) | Emission Max (λem) | Quantum Yield (Φ) |

|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov | 270 nm | 480 nm | 0.34 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov | 270 nm | 480 nm | 0.31 |

Liquid Crystal Applications

The application of pyridine derivatives in liquid crystals (LCs) is well-established, as the inclusion of a pyridine ring into a molecular structure significantly influences its mesomorphic (liquid crystalline) behavior. mdpi.com The geometry, dipole moment, and polarizability of the pyridine unit can promote the formation of specific LC phases, such as nematic and smectic phases. rsc.orgmdpi.com

The molecule 5-(4-Tert-butylphenyl)pyridin-2-amine possesses several features that suggest potential for liquid crystalline behavior:

A Rigid Core: The phenyl-pyridine structure forms a rigid, rod-like (calamitic) core, which is a fundamental requirement for most thermotropic liquid crystals. rsc.org

Molecular Asymmetry: The position of the nitrogen atom in the pyridine ring introduces a geometric asymmetry and a transverse dipole moment, which can disrupt perfect crystalline packing and favor the formation of a nematic phase. mdpi.comnih.gov

Polar Group: The amino group can participate in hydrogen bonding, which can stabilize certain layered (smectic) or columnar phases. mdpi.com

Bulky Terminal Group: The tert-butyl group provides steric bulk, which can influence the melting point and the stability of the mesophases.

Research on analogous structures supports this potential. For example, studies on 2,5-disubstituted pyridines and teraryl systems containing a pyridine moiety show that these molecules often exhibit enantiotropic nematic phases. nih.gov The specific linkage and substituents determine the temperature range and stability of these phases. For instance, in one series of teraryl LCs, replacing a central benzene (B151609) ring with a pyridine ring favored the formation of a wide-ranging nematic phase. nih.gov The introduction of a 5-phenylpyrimidine (B189523) core into macrocycles has been shown to exclusively produce smectic A-phases, whereas 2-phenylpyrimidine (B3000279) cores lead to nematic phases. psu.edu This demonstrates the profound impact of the nitrogen atom's position.

Table 2: Influence of Core Structure on Liquid Crystal Phases in Related Systems

| Core Structure | Observed Mesophase(s) | Reference |

|---|---|---|

| 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines | Nematic | nih.gov |

| Tetracatenar N-phenylpyridinium salts | Smectic A, Cubic, Columnar Hexagonal | mdpi.com |

| 2-Phenylpyrimidine Macrocycles | Nematic | psu.edu |

| 5-Phenylpyrimidine Macrocycles | Smectic A | psu.edu |

Given these established structure-property relationships, it is reasonable to hypothesize that 5-(4-tert-butylphenyl)pyridin-2-amine and its derivatives could form nematic or smectic liquid crystal phases, making them candidates for applications in displays and optical sensors.

Other Emerging Material Applications

Beyond OLEDs and liquid crystals, the application of 5-(4-tert-butylphenyl)pyridin-2-amine in other specific areas of advanced materials is not yet extensively documented in scientific literature. Its primary role appears to be that of a versatile chemical building block or intermediate for the synthesis of more complex functional molecules. For example, related aminopyridine structures are used as precursors in the design of molecules for medicinal chemistry and drug design. drugbank.com However, its direct use in fields such as polymer science, photovoltaics (beyond OLEDs), or as a functional filler in composites is not widely reported.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The efficiency and versatility of the synthetic routes to 5-(4-tert-butylphenyl)pyridin-2-amine are paramount for its widespread investigation and potential commercialization. While established methods exist, future research will likely focus on developing more sustainable, cost-effective, and scalable synthetic strategies.

Another key area of development lies in the refinement of cross-coupling reactions . The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are central to the structure of the target molecule. nih.gov Future research could focus on optimizing these reactions using novel catalysts, such as those based on palladium with advanced phosphine (B1218219) ligands like RuPhos, to improve yields and reaction conditions. nih.gov The exploration of alternative solvents, including environmentally benign options, is also a critical research direction. nih.gov

Furthermore, the principles of green chemistry are expected to play a more significant role. nih.gov This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the exploration of catalytic systems that minimize the use of hazardous reagents. nih.gov

| Synthetic Methodology | Description | Potential Advantages |

| One-Pot Multicomponent Reactions (MCRs) | Combining multiple reactants in a single reaction vessel to form the final product in a sequential manner. scitechdaily.comnih.gov | Reduced waste, lower energy consumption, simplified purification, and increased efficiency. scitechdaily.comnih.govgoogle.com |

| Optimized Cross-Coupling Reactions | Refining Suzuki-Miyaura and Buchwald-Hartwig reactions with advanced catalysts and greener solvents. nih.gov | Higher yields, milder reaction conditions, and improved sustainability. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat the reaction mixture, often leading to faster reaction rates. nih.gov | Reduced reaction times, increased product yields, and enhanced reaction efficiency. nih.gov |

Exploration of Undiscovered Biological Targets

The structural motifs present in 5-(4-tert-butylphenyl)pyridin-2-amine are found in a variety of biologically active molecules, suggesting a broad therapeutic potential. While initial studies may have focused on specific activities, a comprehensive exploration of its biological profile is warranted.

Derivatives of aminopyrimidines and pyridines have demonstrated a wide spectrum of pharmacological activities, including antimicrobial , antioxidant , and anticancer effects. bas.bgresearchgate.netmdpi.com Consequently, future research should involve screening 5-(4-tert-butylphenyl)pyridin-2-amine and its analogues against a diverse panel of bacterial and fungal strains, as well as various cancer cell lines. bas.bgmdpi.comresearchgate.net Techniques like the MTT assay can be employed to evaluate its cytotoxic effects on cancer cells. researchgate.net

The role of this compound as a kinase inhibitor is another promising area of investigation. nih.govcardiff.ac.uk Given that many kinase inhibitors incorporate pyridine (B92270) and amine functionalities, it is plausible that 5-(4-tert-butylphenyl)pyridin-2-amine could target specific kinases involved in diseases like chronic myeloid leukemia or other cancers. nih.govcardiff.ac.uk Molecular docking studies can be used to predict its binding affinity to the active sites of various kinases. nih.gov

Furthermore, the potential for this compound to act as a multifunctional agent in the treatment of neurodegenerative diseases should not be overlooked. researchgate.net Structurally related compounds have shown promise in this area, and investigating the ability of 5-(4-tert-butylphenyl)pyridin-2-amine to modulate targets relevant to these conditions could open up new therapeutic avenues. researchgate.net

| Biological Target Class | Specific Examples | Rationale for Investigation |

| Microbial Pathogens | Clinically relevant bacterial and fungal strains. bas.bg | Aminopyrimidine derivatives have shown moderate to good antimicrobial activity. bas.bgmdpi.com |

| Cancer Cell Lines | HeLa, HepG2, PANC-1, and various leukemia cell lines. researchgate.net | Similar heterocyclic compounds have demonstrated cytotoxic effects against cancer cells. mdpi.comresearchgate.net |

| Protein Kinases | BCR-ABL, CDK9, and other kinases implicated in cancer. nih.govcardiff.ac.uk | The pyridine-amine scaffold is a common feature in many kinase inhibitors. nih.govcardiff.ac.uk |

| Neurological Targets | Cholinesterases and other targets relevant to neurodegeneration. researchgate.net | Related aminothiazoline derivatives have shown potential as agents for neurodegenerative diseases. researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.commdpi.com These powerful computational tools can be leveraged to accelerate the development of 5-(4-tert-butylphenyl)pyridin-2-amine into a viable drug candidate.

AI algorithms can be employed to analyze vast datasets of chemical structures and their biological activities to predict the potential therapeutic applications of novel compounds. nih.gov For 5-(4-tert-butylphenyl)pyridin-2-amine, ML models can be trained to predict its structure-activity relationships (SARs) . nih.gov This would enable the in-silico design of derivatives with enhanced potency and selectivity, thereby reducing the time and cost associated with synthesizing and testing new compounds. nih.gov

Furthermore, AI can be used to identify previously unknown biological targets for this molecule. mdpi.com By analyzing complex biological data, machine learning algorithms can uncover novel protein interactions and signaling pathways that may be modulated by 5-(4-tert-butylphenyl)pyridin-2-amine. mdpi.com This approach has the potential to reveal unexpected therapeutic opportunities. researchgate.net

AI can also play a crucial role in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound and its derivatives. mdpi.com Early prediction of these properties is essential for avoiding late-stage failures in drug development. By integrating AI into the design process, researchers can prioritize compounds with favorable drug-like properties.

| AI/ML Application | Description | Impact on Drug Discovery |

| Predictive SAR Modeling | Using machine learning to build models that correlate structural features with biological activity. nih.gov | Accelerates the optimization of lead compounds by guiding the design of more potent and selective analogues. nih.gov |

| Novel Target Identification | Employing AI to analyze biological data and identify new protein targets for the compound. mdpi.com | Uncovers new therapeutic indications and expands the potential applications of the molecule. researchgate.netmdpi.com |

| ADMET Prediction | Utilizing computational models to predict the pharmacokinetic and toxicological properties of compounds. mdpi.com | Reduces the risk of late-stage attrition in drug development by identifying compounds with poor drug-like properties early on. mdpi.com |

Advanced Materials Design and Fabrication

Beyond its potential in medicine, the unique chemical structure of 5-(4-tert-butylphenyl)pyridin-2-amine makes it a candidate for applications in advanced materials science . The pyridine ring, in particular, is a versatile building block for functional organic materials.

The nitrogen atom in the pyridine ring can coordinate with metal ions, making 5-(4-tert-butylphenyl)pyridin-2-amine a potential ligand in catalysis . nih.gov Its derivatives could be used to create novel catalysts for a variety of organic transformations. The development of chiral versions of this ligand could also open doors to its use in asymmetric catalysis. harvard.edu

The conjugated system of the molecule suggests its potential use in optoelectronic materials . Pyridine-based compounds are known to be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Research into the photophysical properties of 5-(4-tert-butylphenyl)pyridin-2-amine could reveal its suitability for such applications.

| Material Application | Description | Potential Functionality |